molecular formula C12H19Cl3N2 B3131996 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride CAS No. 36245-28-0

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride

Cat. No.: B3131996
CAS No.: 36245-28-0
M. Wt: 297.6 g/mol
InChI Key: LEXVZEVKVGZKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in alkylation reactions, where it can form covalent bonds with nucleophilic sites on biomolecules. These interactions can lead to modifications in the structure and function of the target biomolecules, influencing various biochemical pathways. For instance, this compound can interact with DNA, leading to the formation of DNA adducts that can affect DNA replication and transcription processes .

Cellular Effects

The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as DNA and proteins, through covalent interactions. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit DNA polymerase activity by forming DNA adducts, thereby interfering with DNA replication . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to cumulative cellular damage and alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can induce specific biochemical changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where certain dosages lead to pronounced biochemical and cellular changes, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, this compound can influence glycolysis and gluconeogenesis pathways, impacting energy production and utilization in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride typically involves the alkylation of 4-phenylpiperazine with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenyl ring and piperazine moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.

    Biological Studies: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:

    1-(2-Chloroethyl)piperazine: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    4-Phenylpiperazine: Lacks the chloroethyl group, which may reduce its reactivity in certain chemical reactions.

    N-Phenylpiperazine: Similar structure but different substitution pattern, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its combination of the chloroethyl and phenyl groups, which confer specific reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-chloroethyl)-4-phenylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;;/h1-5H,6-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXVZEVKVGZKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.